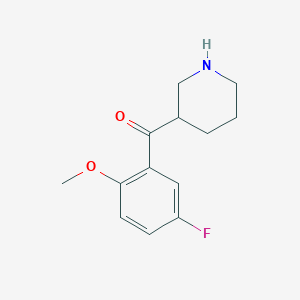![molecular formula C18H25N3O B6062970 N,N-dimethyl-2-[4-(8-quinolinylmethyl)-2-morpholinyl]ethanamine](/img/structure/B6062970.png)
N,N-dimethyl-2-[4-(8-quinolinylmethyl)-2-morpholinyl]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-2-[4-(8-quinolinylmethyl)-2-morpholinyl]ethanamine, also known as DMQM, is a chemical compound that has been widely studied for its potential use in scientific research. DMQM is a selective agonist for the M1 muscarinic acetylcholine receptor, which is involved in learning and memory processes in the brain.
Applications De Recherche Scientifique
N,N-dimethyl-2-[4-(8-quinolinylmethyl)-2-morpholinyl]ethanamine has been used in various scientific research studies due to its selective agonist activity for the M1 muscarinic acetylcholine receptor. The M1 receptor is known to play a crucial role in learning and memory processes in the brain. This compound has been used to study the effects of M1 receptor activation on synaptic plasticity, neuronal excitability, and cognitive function. It has also been used to investigate the potential therapeutic benefits of targeting the M1 receptor in the treatment of Alzheimer's disease and other cognitive disorders.
Mécanisme D'action
N,N-dimethyl-2-[4-(8-quinolinylmethyl)-2-morpholinyl]ethanamine acts as a selective agonist for the M1 muscarinic acetylcholine receptor. Upon binding to the receptor, this compound activates a signaling cascade that leads to an increase in intracellular calcium levels and the activation of various downstream signaling pathways. The activation of the M1 receptor by this compound has been shown to enhance synaptic plasticity and improve cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound enhances synaptic plasticity and neuronal excitability in the hippocampus, a brain region involved in learning and memory processes. In vivo studies have shown that this compound improves cognitive function in animal models of Alzheimer's disease and other cognitive disorders. This compound has also been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-dimethyl-2-[4-(8-quinolinylmethyl)-2-morpholinyl]ethanamine has several advantages for use in lab experiments. It is a selective agonist for the M1 muscarinic acetylcholine receptor, which allows for the specific activation of this receptor without affecting other receptors. This compound is also relatively stable and can be easily synthesized using commercially available starting materials. However, there are some limitations to the use of this compound in lab experiments. It has a relatively short half-life, which can make it difficult to maintain consistent levels of this compound in experiments. Additionally, this compound can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N,N-dimethyl-2-[4-(8-quinolinylmethyl)-2-morpholinyl]ethanamine. One area of interest is the potential therapeutic use of this compound in the treatment of Alzheimer's disease and other cognitive disorders. Further studies are needed to investigate the effects of this compound on cognitive function in humans. Another area of interest is the development of new compounds that target the M1 receptor with higher selectivity and potency than this compound. Additionally, future research could investigate the effects of this compound on other brain regions and physiological systems beyond the hippocampus.
Méthodes De Synthèse
N,N-dimethyl-2-[4-(8-quinolinylmethyl)-2-morpholinyl]ethanamine can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 8-quinolinylmethanol with 2-morpholinoethylamine, followed by N,N-dimethylation of the resulting secondary amine using formaldehyde and formic acid. The final product is obtained after purification through column chromatography.
Propriétés
IUPAC Name |
N,N-dimethyl-2-[4-(quinolin-8-ylmethyl)morpholin-2-yl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-20(2)10-8-17-14-21(11-12-22-17)13-16-6-3-5-15-7-4-9-19-18(15)16/h3-7,9,17H,8,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZPERYUHVEBIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1CN(CCO1)CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(2-naphthylmethyl)-2-piperidinyl]methanol](/img/structure/B6062892.png)
![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}butanamide](/img/structure/B6062900.png)
![N-[3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide](/img/structure/B6062918.png)
![N-(3,4-dimethoxyphenyl)-1-[(2'-fluoro-2-biphenylyl)carbonyl]-3-piperidinamine](/img/structure/B6062919.png)
![(4-phenoxyphenyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6062923.png)
![2,4-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B6062930.png)
![2-chloro-4-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)phenol](/img/structure/B6062935.png)

![1-[2-methoxy-6-({[2-(3-pyridinyl)ethyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6062952.png)
![2-{[(2-pyrimidinylthio)acetyl]amino}benzamide](/img/structure/B6062953.png)

![N,N-diethyl-1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B6062977.png)

![2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B6062986.png)